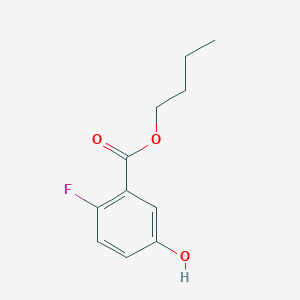

Butyl 2-fluoro-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJGZIIJKAMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 2 Fluoro 5 Hydroxybenzoate

Esterification Routes to Butyl 2-fluoro-5-hydroxybenzoate

Esterification represents the most direct approach to this compound, involving the reaction of 2-fluoro-5-hydroxybenzoic acid with butanol. This transformation can be accomplished through various catalytic methods, each with its own set of advantages and specific applications.

Direct Esterification Approaches

Direct esterification methods involve the reaction of the carboxylic acid with the alcohol in the presence of a catalyst. The Fischer-Speier esterification is a classic example of this approach, typically employing a strong acid catalyst.

Fischer-Speier Esterification: This method involves heating a mixture of 2-fluoro-5-hydroxybenzoic acid and an excess of butanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

A representative reaction is as follows:

Reactants: 2-fluoro-5-hydroxybenzoic acid, n-butanol

Catalyst: Concentrated H₂SO₄

Conditions: Reflux temperature, with continuous removal of water.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | n-butanol | 118 | 8-12 | 85-95 |

| p-TsOH | n-butanol | 118 | 10-16 | 80-90 |

| Amberlyst 15 | n-butanol | 120 | 12-24 | 75-85 |

Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is highly efficient. wikipedia.orgnih.gov The primary advantage of this method is its mild reaction conditions, which helps to avoid potential side reactions. wikipedia.orgnih.gov

A typical Steglich esterification would involve:

Reactants: 2-fluoro-5-hydroxybenzoic acid, n-butanol

Reagents: DCC, DMAP (catalytic amount)

Solvent: Dichloromethane (CH₂Cl₂) or other aprotic solvents.

Conditions: Room temperature.

| Coupling Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DCC | DMAP | CH₂Cl₂ | 25 | 2-4 | >90 |

| EDC | DMAP | CH₂Cl₂ | 25 | 2-4 | >90 |

Transesterification Strategies

Transesterification is another valuable route for the synthesis of this compound. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org A plausible starting material for this approach is a more readily available ester of 2-fluoro-5-hydroxybenzoic acid, such as the methyl or ethyl ester.

The reaction equilibrium is driven towards the desired product by using a large excess of butanol or by removing the lower-boiling alcohol (e.g., methanol or ethanol) as it is formed. wikipedia.org Both acid and base catalysts can be employed for transesterification.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, strong acids like H₂SO₄ or solid acid catalysts can be used.

Reactants: Methyl 2-fluoro-5-hydroxybenzoate, n-butanol

Catalyst: H₂SO₄

Conditions: Reflux, with removal of methanol.

Base-Catalyzed Transesterification: Bases such as sodium butoxide can also effectively catalyze the reaction. This method is often faster than acid-catalyzed transesterification but requires anhydrous conditions.

Reactants: Methyl 2-fluoro-5-hydroxybenzoate, n-butanol

Catalyst: Sodium butoxide (NaOBu)

Conditions: Room temperature to gentle heating.

| Catalyst | Starting Ester | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 120-140 | 6-10 | 70-85 |

| NaOBu | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 25-50 | 1-3 | 80-95 |

| Titanium(IV) isopropoxide | Methyl 2-fluoro-5-hydroxybenzoate | n-butanol | 100-120 | 4-8 | 75-90 |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative for the production of esters. Lipases are commonly employed for this purpose, as they can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. wikipedia.org

The lipase-catalyzed synthesis of this compound can be carried out either through direct esterification of the carboxylic acid with butanol or via transesterification of a simple alkyl ester. The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. usm.my

Key parameters that influence the efficiency of the enzymatic synthesis include the choice of lipase (B570770), solvent, temperature, and the molar ratio of the substrates.

| Lipase Source | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Candida antarctica lipase B (immobilized) | Esterification | Toluene | 50-60 | 24-48 | >95 |

| Rhizomucor miehei lipase (immobilized) | Esterification | n-Hexane | 40-50 | 48-72 | 85-95 |

| Pseudomonas cepacia lipase | Transesterification | Solvent-free | 50 | 24 | ~90 |

Synthesis via Precursors with Fluorine and Hydroxyl Functionalities

Regioselective Functionalization of Benzene (B151609) Rings

The synthesis of the key precursor, 2-fluoro-5-hydroxybenzoic acid, relies on the regioselective introduction of functional groups onto a benzene ring. A common route starts from a commercially available di-substituted benzene derivative, such as 5-bromo-2-fluorobenzoic acid.

In this approach, the bromine atom is selectively replaced by a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution reaction, often catalyzed by a copper salt in the presence of a base.

Starting Material: 5-bromo-2-fluorobenzoic acid

Reagents: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), Copper(I) oxide (Cu₂O) or other copper catalysts.

Solvent: Water or a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

Conditions: High temperature.

This method provides a reliable way to introduce the hydroxyl group at the desired position, ortho to the fluorine atom and para to the carboxylic acid group.

Introduction of Fluorine and Hydroxyl Groups

The synthesis of precursors for this compound can also involve the sequential introduction of the fluorine and hydroxyl groups onto a simpler aromatic starting material.

Introduction of Fluorine: The fluorine atom can be introduced onto an aromatic ring through several methods. Electrophilic fluorination using reagents like Selectfluor® can be employed on an activated benzene ring. nih.gov Alternatively, nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor, such as a dinitro-substituted benzene derivative, can be used. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is another classical method for introducing fluorine.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through various synthetic transformations. For instance, a methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. Another common method is the hydrolysis of a diazonium salt. The hydroxylation of fluorobenzene derivatives can also be achieved, though controlling the regioselectivity can be challenging. nih.govacs.orgosti.gov

Once the 2-fluoro-5-hydroxybenzoic acid precursor is synthesized by any of these routes, it can then be esterified with butanol using the direct esterification methods described in section 2.1.1 to yield the final product, this compound.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Traditional esterification methods, such as the Fischer-Speier esterification, typically involve the use of strong mineral acids like sulfuric acid as catalysts and often require harsh reaction conditions. While effective, these methods present several drawbacks, including corrosive environments, difficulty in catalyst separation, and the generation of acidic waste. In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry.

Enzymatic Synthesis: A promising green alternative is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed esterification offers high selectivity, milder reaction conditions (lower temperatures and pressures), and reduced formation of by-products. The enzymatic synthesis of phenolic acid esters has been successfully demonstrated, and this approach can be applied to the synthesis of this compound. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process.

Heterogeneous Catalysis: The use of solid acid catalysts is another significant advancement in green esterification. These catalysts, which can include ion-exchange resins, zeolites, and functionalized silicas, offer several advantages over homogeneous catalysts. They are non-corrosive, easily separable from the reaction mixture by simple filtration, and can often be regenerated and reused multiple times. For the synthesis of this compound, a solid acid catalyst could facilitate the reaction between 2-fluoro-5-hydroxybenzoic acid and butanol, minimizing waste and simplifying the purification process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of esterification, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid catalyst. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. For the synthesis of this compound, a continuous flow process could enable higher throughput, better heat and mass transfer, and safer operation, particularly for large-scale production.

Below is a table summarizing these novel and green synthetic approaches:

| Synthetic Approach | Catalyst/Technology | Key Green Chemistry Principles Addressed | Potential Advantages for this compound Synthesis |

| Enzymatic Synthesis | Immobilized Lipases | Use of Renewable Feedstocks (enzymes), Catalysis, Design for Energy Efficiency | High selectivity, mild reaction conditions, reduced by-products, catalyst reusability. |

| Heterogeneous Catalysis | Solid Acids (e.g., ion-exchange resins, zeolites) | Catalysis, Safer Solvents and Auxiliaries, Waste Prevention | Non-corrosive, easy catalyst separation and reuse, simplified purification. |

| Microwave-Assisted Synthesis | Microwave Reactor | Design for Energy Efficiency | Drastic reduction in reaction time, potential for higher yields. |

| Flow Chemistry | Continuous Flow Reactor | Inherently Safer Chemistry for Accident Prevention, Real-time Analysis for Pollution Prevention | Enhanced safety, precise process control, improved scalability and consistency. |

Synthetic Route Optimization and Process Scale-Up Considerations

Optimizing the synthetic route for this compound is crucial for maximizing yield, minimizing costs, and ensuring the process is viable for industrial production. This involves a systematic investigation of various reaction parameters and careful consideration of the challenges associated with scaling up the process from the laboratory to a pilot plant and eventually to full-scale manufacturing.

Optimization of Reaction Conditions: The efficiency of the esterification of 2-fluoro-5-hydroxybenzoic acid with butanol is influenced by several factors. A key parameter is the molar ratio of the reactants. While a stoichiometric ratio is theoretically sufficient, using an excess of butanol can shift the reaction equilibrium towards the product side, thereby increasing the yield. The choice and concentration of the catalyst are also critical. For a given catalyst, the optimal loading needs to be determined to achieve a high reaction rate without leading to unwanted side reactions. Temperature and reaction time are interdependent variables that must be optimized to ensure complete conversion without thermal degradation of the reactants or products.

Process Intensification: To enhance the efficiency of the synthesis, various process intensification strategies can be employed. Reactive distillation, which combines reaction and separation in a single unit, can be highly effective for equilibrium-limited reactions like esterification. By continuously removing water, a by-product of the reaction, the equilibrium is constantly shifted towards the formation of the ester, leading to higher conversions.

The following table provides a hypothetical set of parameters for the synthesis of this compound, illustrating the focus of optimization studies.

| Parameter | Laboratory Scale | Pilot Plant Scale | Key Optimization/Scale-Up Consideration |

| Reactant Ratio (Butanol:Acid) | 3:1 | 2:1 | Reducing excess butanol to improve process economy and reduce downstream separation costs. |

| Catalyst Loading (wt% of acid) | 5% | 2% | Minimizing catalyst usage while maintaining a high reaction rate to reduce costs. |

| Temperature (°C) | 120 | 140 | Optimizing for the best balance between reaction rate and potential for side reactions or degradation. |

| Reaction Time (hours) | 8 | 6 | Reducing cycle time to increase plant throughput. |

| Water Removal | Dean-Stark Trap | Reactive Distillation | Implementing more efficient water removal techniques to drive the reaction to completion. |

| Purification Method | Column Chromatography | Fractional Distillation | Transitioning to a more scalable and cost-effective purification method. |

Scale-Up Considerations: Translating a laboratory-scale synthesis to an industrial process presents several challenges.

Heat and Mass Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, which can lead to issues with heat dissipation and inefficient mixing. Proper reactor design and agitation are crucial to maintain uniform temperature and concentration profiles.

Safety: The handling of larger quantities of flammable solvents and potentially reactive chemicals requires rigorous safety protocols and engineered safety systems.

Downstream Processing: The isolation and purification of the final product become more complex at a larger scale. Efficient and scalable methods for catalyst removal, solvent recovery, and product purification are essential for an economically viable process.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing waste generation and treating effluents must be implemented.

By carefully addressing these optimization and scale-up challenges, a robust, efficient, and sustainable process for the production of this compound can be developed.

Advanced Spectroscopic and Spectrometric Elucidation of Butyl 2 Fluoro 5 Hydroxybenzoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of Butyl 2-fluoro-5-hydroxybenzoate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The signals for the butyl chain will appear in the aliphatic region of the spectrum, with characteristic multiplicities and integrations.

The aromatic protons (H-3, H-4, and H-6) are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm, influenced by the electron-withdrawing nature of the ester and fluorine substituents and the electron-donating effect of the hydroxyl group. The proton ortho to the fluorine (H-3) would likely appear as a doublet of doublets, coupled to H-4 and the fluorine atom. The proton meta to the fluorine (H-6) would also likely be a doublet of doublets, with a smaller coupling to the fluorine. The proton para to the fluorine (H-4) would be expected to show coupling to both adjacent protons.

The protons of the butyl ester group will have predictable chemical shifts and splitting patterns. The O-CH₂ protons will be the most downfield of the butyl chain, appearing as a triplet. The subsequent methylene (B1212753) groups will show progressively upfield shifts, with the terminal methyl group appearing as a triplet. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 5.0 - 6.0 | br s | 1H |

| H-6 | ~7.2 | dd | 1H |

| H-4 | ~7.0 | dd | 1H |

| H-3 | ~6.8 | dd | 1H |

| -OCH₂- | ~4.3 | t | 2H |

| -OCH₂CH₂ - | ~1.7 | m | 2H |

| -CH₂CH₂ CH₃ | ~1.4 | m | 2H |

| -CH₃ | ~0.9 | t | 3H |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester will be the most downfield signal, typically appearing in the range of 165-170 ppm.

The aromatic carbons will resonate between 110 and 160 ppm. The carbon bearing the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon attached to the hydroxyl group (C-5) will also be downfield due to the oxygen's electronegativity. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

The carbon atoms of the butyl chain will appear in the upfield region of the spectrum. The carbon directly attached to the ester oxygen (-OCH₂-) will be the most downfield of the aliphatic carbons, followed by the other methylene carbons, and finally the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-5 | ~155 (d) |

| C-2 | ~152 (d, ¹JCF) |

| C-1 | ~120 (d) |

| C-6 | ~118 (d) |

| C-3 | ~115 (d) |

| C-4 | ~112 (d) |

| -OCH₂- | ~65 |

| -OCH₂C H₂- | ~31 |

| -CH₂C H₂CH₃ | ~19 |

| -CH₃ | ~14 |

Note: Predicted values are based on analogous compounds and may vary. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃. The signal will likely appear as a doublet of doublets due to coupling with the ortho (H-3) and meta (H-4) protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons. In the aromatic region, it would reveal the coupling network between H-3, H-4, and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in both the aromatic ring and the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the -OCH₂- protons and the carbonyl carbon (C=O) would confirm the ester linkage. Correlations from the aromatic protons to the carbonyl carbon and to other aromatic carbons would solidify the assignment of the substituted benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

Vibrational Band Assignments for Functional Groups

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will be observed as stronger bands just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band for the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹. The exact position will be influenced by the electronic effects of the aromatic ring substituents.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and the hydroxyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the butyl chain would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| C=O Stretch (Ester) | 1700-1730 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-F Stretch | 1200-1250 | Strong | Weak |

| C-O Stretch (Ester & Phenol) | 1000-1300 | Strong | Medium |

Hydrogen Bonding Interactions within this compound

A significant structural feature of this compound is the potential for intramolecular hydrogen bonding. This non-covalent interaction occurs between the hydrogen atom of the hydroxyl (-OH) group at the 5-position and the carbonyl oxygen atom (C=O) of the butyl ester group. This type of interaction is common in derivatives of salicylic (B10762653) acid and other 2-hydroxybenzoyl compounds. osti.govresearchgate.net

The formation of this internal hydrogen bond creates a stable, six-membered quasi-ring structure. This interaction has several spectroscopic consequences:

In Infrared (IR) spectroscopy, the O-H stretching vibration of a hydrogen-bonded hydroxyl group is typically observed at a lower frequency (wavenumber) and appears as a broad band compared to a free hydroxyl group.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton of the hydroxyl group involved in a strong intramolecular hydrogen bond is significantly deshielded, causing its signal to appear at a much higher chemical shift (downfield) in the ¹H NMR spectrum.

The stability and geometry of this hydrogen bond are influenced by the electronic effects of the other substituents on the benzene ring, namely the fluorine atom at the 2-position. The fluorine atom's electron-withdrawing nature can modulate the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the hydrogen bond. researchgate.net Studies on similar structures, such as salicylamides, show that such intramolecular bonds can be crucial in determining the molecule's conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. acs.org For this compound, the molecular formula is C₁₁H₁₃FO₃. biosynth.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm) of the theoretical value. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. The analysis of this compound would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion, such as the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the calculated exact mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Calculated Monoisotopic Mass | 212.0849 g/mol |

| Expected Ion (ESI+) | [C₁₁H₁₄FO₃]⁺ |

| Calculated m/z for [M+H]⁺ | 213.0921 |

The confirmation of the measured m/z value to be within a very small tolerance (e.g., < 5 ppm) of the calculated value of 213.0921 provides definitive evidence for the molecular formula C₁₁H₁₃FO₃. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from its aromatic system and carbonyl group, which act as chromophores.

The benzene ring and the conjugated ester group give rise to intense absorptions in the UV region, primarily due to π → π* transitions. The hydroxyl (-OH) and fluoro (-F) groups act as auxochromes, substituents that can modify the absorption characteristics (wavelength and intensity) of the chromophore. The lone pair of electrons on the oxygen of the hydroxyl group and the carbonyl group can also participate in lower energy n → π* transitions.

Benzophenone derivatives and other substituted aromatic compounds have been studied to understand how substituents affect their UV absorption. acs.orgtandfonline.com For this compound, the following electronic transitions are expected:

π → π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group. Multiple bands are expected for substituted benzenes.

n → π Transition:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This band often appears at a longer wavelength than the π → π* transitions.

The presence of the hydroxyl group, particularly its involvement in an intramolecular hydrogen bond, can cause a bathochromic (red) shift in the absorption maxima. whiterose.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Benzene Ring / Conjugated Ester | ~200-320 nm |

| n → π | Carbonyl Group (C=O) | > 300 nm |

The precise wavelengths (λmax) and molar absorptivities (ε) would be determined experimentally by recording the spectrum in a suitable solvent.

Chemical Reactivity and Mechanistic Studies of Butyl 2 Fluoro 5 Hydroxybenzoate

Hydrolysis Reactions and Ester Cleavage Pathways

The ester linkage in Butyl 2-fluoro-5-hydroxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-fluoro-5-hydroxybenzoic acid and butanol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. The reaction is reversible and proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.orglibretexts.org The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of butanol to yield the carboxylic acid. chemistrysteps.comchemguide.co.uklibretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.comstudysmarter.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the butoxide ion, which is a stronger base than the resulting carboxylate, drives the reaction to completion. masterorganicchemistry.com The final products are the corresponding carboxylate salt and butanol. libretexts.orglibretexts.org

| Reaction | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute H₂SO₄ or HCl), H₂O | 2-fluoro-5-hydroxybenzoic acid, Butanol | Reversible, equilibrium-driven. chemistrysteps.com |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/alcohol | Sodium or Potassium 2-fluoro-5-hydroxybenzoate, Butanol | Irreversible, proceeds to completion. chemistrysteps.com |

This table provides a summary of the hydrolysis reactions of this compound, with expected outcomes based on general ester hydrolysis principles.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group and deactivated by the electron-withdrawing fluorine atom and butyl ester group. The directing effects of these substituents determine the regioselectivity of the substitution. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate. wikipedia.orgcsbsju.edulibretexts.orgminia.edu.eg The fluorine atom is also an ortho-, para-director, while the ester group is a meta-director. wikipedia.orgcsbsju.eduminia.edu.eg Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group (C4 and C6).

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring, primarily at the C4 and C6 positions. smolecule.com

Halogenation: Introduction of a halogen (e.g., Br or Cl) can be achieved using reagents like Br₂ in the presence of a Lewis acid or N-bromosuccinimide. Substitution will preferentially occur at the positions activated by the hydroxyl group. acs.org

| Reaction | Typical Reagents | Expected Major Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Butyl 2-fluoro-5-hydroxy-4-nitrobenzoate and Butyl 2-fluoro-5-hydroxy-6-nitrobenzoate | -OH group directs ortho and para. minia.edu.eg |

| Bromination | Br₂, FeBr₃ | Butyl 4-bromo-2-fluoro-5-hydroxybenzoate and Butyl 6-bromo-2-fluoro-5-hydroxybenzoate | -OH group directs ortho and para. minia.edu.eg |

This interactive table outlines potential electrophilic aromatic substitution reactions and the predicted regiochemical outcomes based on substituent effects.

Nucleophilic Reactions at the Ester Carbonyl

The carbonyl carbon of the ester group is electrophilic and can be attacked by various nucleophiles, leading to substitution of the butoxy group.

Aminolysis: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the butyl group for the new alkyl group.

| Reaction | Nucleophile | Product |

| Aminolysis | R-NH₂ (Primary Amine) | N-alkyl-2-fluoro-5-hydroxybenzamide |

| Transesterification | R'-OH (another alcohol) | R'-2-fluoro-5-hydroxybenzoate |

This table summarizes nucleophilic acyl substitution reactions at the ester carbonyl of this compound.

Reactions Involving the Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation and acylation.

Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a base (e.g., NaH or K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding ether. nih.gov

Acylation: The hydroxyl group can be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form an ester.

| Reaction | Reagents | Product |

| Alkylation | 1. NaH or K₂CO₃2. R-X (e.g., CH₃I) | Butyl 2-fluoro-5-alkoxybenzoate |

| Acylation | Acetyl chloride, Pyridine | Butyl 5-acetoxy-2-fluorobenzoate |

This table illustrates the reactivity of the hydroxyl group in this compound towards alkylation and acylation.

Reactions Involving the Fluorine Atom (e.g., Substitution, Elimination)

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNA) unless the ring is highly activated by strong electron-withdrawing groups in the ortho and para positions. google.comamelica.org In the case of this compound, the presence of the activating hydroxyl group makes direct nucleophilic substitution of the fluorine atom challenging under standard conditions. However, under forcing conditions with strong nucleophiles, or through metal-catalyzed processes, substitution might be achievable.

| Reaction Type | Potential Reagents | Potential Product | Note |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature | Butyl 2-methoxy-5-hydroxybenzoate | Generally difficult due to the presence of an activating group. google.comamelica.org |

This table outlines the potential for reactions involving the fluorine atom, highlighting the generally low reactivity in nucleophilic aromatic substitution.

Oxidation and Reduction Processes of this compound

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone-type structure under specific conditions using oxidizing agents. However, the aromatic ring itself is relatively stable to oxidation.

Reduction: The ester group can be reduced to a primary alcohol (2-fluoro-5-hydroxybenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, although this may also affect other functional groups. nih.govpsu.edutue.nlresearchgate.netacs.org

| Process | Reagents | Major Product |

| Oxidation of -OH | Mild oxidizing agent (e.g., Fremy's salt) | Butyl 2-fluoro-1,4-benzoquinone-5-carboxylate (predicted) |

| Reduction of Ester | LiAlH₄, then H₃O⁺ | 2-fluoro-5-hydroxybenzyl alcohol |

| Reduction of Ring | H₂, High Pressure, High Temperature, Rh/C or Ru catalyst | Butyl 2-fluoro-5-hydroxycyclohexanecarboxylate |

This table summarizes the potential oxidation and reduction reactions of this compound.

Catalytic Transformations Involving this compound

The functional groups on this compound allow it to participate in various catalytic transformations, particularly cross-coupling reactions.

Cross-Coupling Reactions: The aryl halide (or triflate derived from the hydroxyl group) can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.orgacs.orgyoutube.com Copper-catalyzed reactions are also a possibility for certain transformations. nih.govberkeley.edu

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Suzuki Coupling (of corresponding aryl halide) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylboronic acid | Butyl 2-aryl-5-hydroxybenzoate derivative |

| Buchwald-Hartwig Amination (of corresponding aryl halide) | Pd catalyst, Ligand, Base | Amine | Butyl 2-amino-5-hydroxybenzoate derivative |

This table provides an overview of potential catalytic cross-coupling reactions involving derivatives of this compound.

Derivatization and Structural Modifications of Butyl 2 Fluoro 5 Hydroxybenzoate

Modifications of the Butyl Ester Moiety

The butyl ester group of Butyl 2-fluoro-5-hydroxybenzoate is a primary site for chemical modification, principally through hydrolysis and transesterification reactions.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-fluoro-5-hydroxybenzoic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran and water chemicalbook.com. This transformation converts the relatively lipophilic ester into a more polar carboxylic acid, significantly altering its solubility and potential for further reactions at the carboxyl group.

Transesterification: The butyl group can be exchanged with other alkyl or aryl groups through transesterification. While specific studies on this compound are not prevalent, research on structurally similar p-hydroxybenzoate esters (parabens) demonstrates that this reaction can be catalyzed by enzymes in biological systems, particularly in the presence of alcohols nih.gov. For instance, in the presence of ethanol, the butyl ester could be converted to an ethyl ester nih.gov. Chemically, this can be achieved using an excess of the desired alcohol under acidic or basic catalysis. The length and branching of the new ester chain can influence the compound's physical properties, such as its melting point and solubility econstor.eu.

| Modification | Reagents and Conditions | Product | Impact on Properties |

| Hydrolysis | LiOH, THF/H₂O | 2-fluoro-5-hydroxybenzoic acid | Increased polarity and water solubility |

| Transesterification | Excess ROH, Acid or Base Catalyst | Alkyl 2-fluoro-5-hydroxybenzoate | Altered lipophilicity and physical state |

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the 5-position is another key site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly impact the electronic properties of the aromatic ring and the hydrogen bonding capacity of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This reaction replaces the acidic phenolic proton with an alkyl or aryl group, which can alter the molecule's solubility and steric bulk.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides in the presence of a base leads to the formation of a second ester functionality researchgate.netlibretexts.org. For example, reaction with acetyl chloride would yield butyl 5-acetoxy-2-fluorobenzoate. This modification can serve as a protecting group strategy or be used to introduce different functional moieties.

| Derivatization | Reagent | Product Functional Group |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) |

Modifications to the Fluorine Atom

The fluorine atom on the aromatic ring is generally the most challenging site to modify due to the strength of the carbon-fluorine bond. However, under specific conditions, it can be replaced via nucleophilic aromatic substitution (SNAr) reactions.

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom masterorganicchemistry.comlibretexts.org. In this compound, the ester and hydroxyl groups provide some electronic influence, but additional activating groups would likely be necessary to facilitate the displacement of the fluorine by a nucleophile. The reactivity order for halogens in SNAr is F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions but is due to the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack, which is the rate-determining step libretexts.orgstackexchange.com.

Potential nucleophiles for such a substitution could include alkoxides, amines, and thiols, which would lead to the corresponding ethers, amines, and thioethers.

Substitutions on the Aromatic Ring

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS) reactions masterorganicchemistry.commsu.edu. The position of the incoming electrophile is directed by the existing substituents: the fluorine atom, the hydroxyl group, and the butyl ester group.

-OH (hydroxyl): A strongly activating, ortho-, para-directing group.

-F (fluoro): A deactivating, ortho-, para-directing group.

-COOBu (butyl ester): A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group will likely dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions C4 and C6 are ortho to the hydroxyl group, and the C3 position is para. The C2 position is already substituted with fluorine. The steric hindrance from the adjacent butyl ester group might influence the regioselectivity between the C4 and C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation youtube.com.

| Reaction | Reagents | Expected Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 or C6 |

| Bromination | Br₂, FeBr₃ | Substitution at C4 or C6 |

| Sulfonation | SO₃, H₂SO₄ | Substitution at C4 or C6 |

Synthesis of this compound Analogues and Isomers

The synthesis of analogues and isomers of this compound involves starting with appropriately substituted benzoic acids. For example, the synthesis of an isomer like butyl 4-fluoro-3-hydroxybenzoate would begin with 4-fluoro-3-hydroxybenzoic acid. This acid can be esterified with butanol under acidic conditions (e.g., using thionyl chloride in methanol for the methyl ester, followed by transesterification or direct esterification with butanol) . Similarly, other isomers such as 2-fluoro-3-hydroxybenzoic acid and 3-hydroxy-4-fluorobenzoic acid can be synthesized and subsequently esterified to produce the corresponding butyl esters google.comchemicalbook.comgoogle.com.

The synthesis of analogues with different substitution patterns on the aromatic ring would follow similar synthetic strategies, starting from the corresponding substituted benzoic acid precursors. For instance, introducing an additional substituent, such as a chloro group, would start with a chlorofluorohydroxybenzoic acid derivative semanticscholar.org.

Impact of Structural Modifications on Chemical Properties

Modification of the Butyl Ester Moiety: Altering the length of the alkyl chain in the ester group directly affects the lipophilicity and steric bulk of the molecule. Longer alkyl chains generally increase the lipophilicity and can lead to a decrease in aqueous solubility researchgate.netnih.govdistantreader.org. Hydrolysis of the ester to the carboxylic acid dramatically increases polarity and water solubility.

Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or an ester removes its ability to act as a hydrogen bond donor and reduces its acidity. This can lead to decreased polarity and changes in intermolecular interactions.

Modifications to the Fluorine Atom: Replacing the fluorine atom with other functional groups via SNAr would have a profound effect on the electronic properties of the aromatic ring. The high electronegativity of fluorine stabilizes the molecule and influences the acidity of the nearby hydroxyl group nih.gov. Its replacement would alter these properties significantly.

Substitutions on the Aromatic Ring: The introduction of additional substituents will alter the electronic landscape of the aromatic ring, influencing its reactivity and the pKa of the hydroxyl group. Electron-withdrawing groups will generally increase the acidity of the phenol, while electron-donating groups will decrease it. The position of the fluorine atom in fluorinated benzoxaboroles, for example, has been shown to significantly influence their pKa and biological activity nih.govresearchgate.net.

Computational and Theoretical Investigations of Butyl 2 Fluoro 5 Hydroxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Butyl 2-fluoro-5-hydroxybenzoate, these calculations provide a precise, three-dimensional model of its most stable geometric arrangement. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding optimized bond lengths, bond angles, and dihedral angles.

The electronic structure, another critical output of these calculations, describes the distribution of electrons within the molecule. This is often visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| C-OH | 1.36 Å | |

| C=O | 1.21 Å | |

| O-C (ester) | 1.34 Å | |

| Bond Angle | C1-C2-F | 118.5° |

| C4-C5-OH | 119.0° | |

| C1-C(O)-O | 123.0° | |

| Dihedral Angle | C2-C1-C(O)-O | 178.5° |

Density Functional Theory (DFT) Studies on Conformational Analysis

Due to the presence of the flexible butyl ester group, this compound can exist in multiple conformations. Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. mdpi.comacs.orgxjtlu.edu.cn This analysis typically involves systematically rotating the dihedral angles of the rotatable bonds, such as those in the butyl chain and the C-O ester bond, and calculating the energy of each resulting geometry.

The results of a conformational analysis can reveal the lowest energy (most stable) conformer, as well as other low-energy conformers that may be present in equilibrium. This information is critical, as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen can significantly influence the preferred conformation and reactivity of the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers (DFT/B3LYP)

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

| A | Extended Butyl Chain | 0.00 | 75.2 |

| B | Gauche Butyl Chain | 1.25 | 15.5 |

| C | Folded Butyl Chain | 2.50 | 9.3 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. researchgate.netresearchgate.netnih.gov MD simulations model the movement of atoms and molecules over time based on a classical force field, offering a dynamic picture of intermolecular interactions.

For this compound, an MD simulation in an aqueous environment could reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl and ester groups. researchgate.net This solvation structure is crucial for understanding the molecule's solubility and how it is recognized by other molecules. If a potential biological target is known, MD simulations can be used to model the binding process, identifying key intermolecular interactions such as hydrogen bonds, halogen bonds (involving the fluorine atom), and hydrophobic interactions that stabilize the complex. nih.gov

Table 3: Hypothetical Intermolecular Interactions for this compound in a Biological Binding Pocket (from MD Simulation)

| Interaction Type | Interacting Group on Compound | Potential Interacting Partner in Binding Pocket |

| Hydrogen Bond Donor | 5-hydroxyl group | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | 5-hydroxyl group, Ester carbonyl | Arginine, Lysine, Serine, Amide backbone |

| Halogen Bond | 2-fluoro group | Carbonyl oxygen, Electron-rich aromatic ring |

| Hydrophobic | Butyl chain, Benzene (B151609) ring | Leucine, Valine, Isoleucine, Phenylalanine |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application of DFT. researchgate.netsemanticscholar.orgacs.orgnih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental spectra to confirm the structure. Predicting the ¹⁹F chemical shift is particularly useful for fluorinated compounds. researchgate.netsemanticscholar.orgacs.orgnih.govacs.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.govniscpr.res.inresearchgate.netarxiv.org This allows for the assignment of the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=O stretching of the ester, and C-F stretching.

Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | H (hydroxyl) | 9.5 |

| H (aromatic) | 6.8 - 7.5 | |

| H (butyl chain) | 0.9 - 4.3 | |

| ¹³C | C (carbonyl) | 168.0 |

| C (aromatic) | 115.0 - 155.0 | |

| C (butyl chain) | 14.0 - 65.0 | |

| ¹⁹F | F | -125.0 |

Table 5: Hypothetical Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3450 | Strong, Broad |

| C-H Stretch (Aromatic) | 3080 | Medium |

| C-H Stretch (Aliphatic) | 2960 | Strong |

| C=O Stretch (Ester) | 1715 | Very Strong |

| C=C Stretch (Aromatic) | 1600 | Medium |

| C-F Stretch | 1250 | Strong |

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. For this compound, a relevant transformation to study would be its hydrolysis, the cleavage of the ester bond. ic.ac.ukresearchgate.netresearchgate.netnih.govstudy.com

By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. This provides quantitative insights into the reaction rate and the factors that influence it. Both acid-catalyzed and base-catalyzed hydrolysis mechanisms could be modeled to understand how the reaction proceeds under different conditions. nih.govstudy.com

Table 6: Hypothetical Calculated Energies for the Base-Catalyzed Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | Tetrahedral intermediate formation | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Products | 2-fluoro-5-hydroxybenzoate⁻ + Butanol | -18.5 |

Computational Approaches to Structure-Function Relationships

A primary goal of computational chemistry in drug discovery and materials science is to establish a relationship between a molecule's structure and its function or activity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach. researchgate.netnih.govnih.govmdpi.comsemanticscholar.org

For this compound, one could hypothesize a potential biological activity, for example, as an antioxidant, given the presence of the phenolic hydroxyl group. researchgate.netnih.govnih.gov A QSAR study would involve calculating a variety of molecular descriptors for this compound and a series of related molecules with known antioxidant activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Such a model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired function.

Table 7: Hypothetical Molecular Descriptors for this compound for a QSAR Model of Antioxidant Activity

| Descriptor | Value | Functional Relevance |

| HOMO Energy | -6.5 eV | Correlates with the ease of donating an electron to a free radical |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Energy required to donate the hydrogen atom from the hydroxyl group |

| Molecular Electrostatic Potential | -45 kcal/mol (near OH) | Indicates regions susceptible to electrophilic attack |

| LogP | 3.2 | Measure of lipophilicity, influencing membrane permeability |

Biological Activity and Mechanistic Insights of Butyl 2 Fluoro 5 Hydroxybenzoate

Enzyme Inhibition Studies and Binding Mechanisms

While direct enzyme inhibition studies on Butyl 2-fluoro-5-hydroxybenzoate are not extensively documented, the activities of structurally related compounds provide significant insights. The 2-hydroxybenzoic acid moiety is a key feature in a number of enzyme inhibitors. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways. nih.gov The carboxylic acid and the adjacent hydroxyl group were found to be crucial for this inhibitory activity. nih.gov

In other studies, analogs of STAT3 inhibitors have been synthesized where modifications to hydrophobic regions of the molecule were correlated with cytotoxic effects. tandfonline.comnih.gov For example, the replacement of a cyclohexyl group with a t-butyl group resulted in higher cytotoxicity in certain cell lines. tandfonline.comnih.gov This suggests that the butyl group in this compound could play a significant role in its binding to enzymatic targets.

The following table summarizes the inhibitory activities of some related compounds on different enzymes.

| Compound/Analog Class | Target Enzyme | Key Findings |

| 2-hydroxybenzoic acid derivatives | SIRT5 | The carboxylic acid and adjacent hydroxyl group are essential for inhibitory activity. nih.gov |

| BP-1-102 analogs | STAT3 | Hydrophobic substituents and a spatially bulky moiety are important for the biological effect. tandfonline.comnih.gov |

| Fluorinated aldimines | ecKAS III | A fluorinated aldimine showed an IC50 of 17.1 µM, suggesting enzyme inhibition is a key part of its antibacterial action. nih.gov |

Receptor Binding Affinity and Ligand-Target Interactions

The binding affinity of ligands to their receptors is a critical determinant of their biological effects. Studies on structurally similar compounds have shed light on the potential receptor interactions of this compound. For instance, in the development of ligands for the 5-HT4 receptor, modifications to the aryl side of the ester bond, including the replacement of iodine with a fluoro group, were explored to create high-affinity ligands. nih.gov

Furthermore, research into selective allosteric ligands for the RORγt receptor has shown that the introduction of an ortho-fluoro substituent on a benzoic acid moiety can influence the compound's conformation and potency. dundee.ac.uk The fluoro substituent, in some cases, can lead to a slight decrease in potency due to conformational constraints within the binding pocket. dundee.ac.uk However, these interactions are highly specific to the target receptor. The hydroxyl group at position 5 can participate in hydrogen bonding, which may stabilize interactions with a receptor.

Below is a table detailing the receptor binding affinities of some related compounds.

| Compound/Analog | Receptor Target | Binding Affinity (Ki or IC50) | Key Interaction Insights |

| 5-HT4 receptor ligand analog | 5-HT4 | High affinity | Fluoro substitution on the aromatic ring is a viable strategy for developing high-affinity ligands. nih.gov |

| Trisubstituted isoxazoles | RORγt | IC50 < 150 nM | An ortho-fluoro substituent can influence compound conformation and potency. dundee.ac.uk |

| Xanthine derivatives | Adenosine A2B receptor | pKi values ranging from 6.02 to 9.18 | The position and type of substituent on the phenyl ring are critical for high affinity and irreversible binding. universiteitleiden.nl |

Cellular Uptake and Intracellular Localization Mechanisms

The ability of a compound to enter cells and localize to its site of action is fundamental to its biological activity. For small molecules, cellular uptake can occur through various mechanisms, including passive diffusion and energy-dependent processes like endocytosis. frontiersin.org The physicochemical properties of this compound, such as its moderate polarity, are expected to influence its ability to cross cell membranes. cymitquimica.com

Studies on other molecules have shown that cellular uptake can be temperature-dependent, suggesting an active transport mechanism. frontiersin.org For example, the uptake of a pyridine (B92270) benzimidazole (B57391) compound was evaluated at both 4°C and 37°C, with the lower temperature inhibiting endocytic processes. frontiersin.org Furthermore, for compounds that act on nuclear targets, efficient cellular uptake and subsequent nuclear localization are prerequisites for their gene-regulatory effects. caltech.edu The specific mechanisms governing the cellular uptake and intracellular destination of this compound would require dedicated experimental investigation.

Antimicrobial Activity at a Mechanistic Level

Para-hydroxybenzoic acid (PHBA) and its derivatives are well-known for their antimicrobial properties. researchgate.net These compounds are effective against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netacs.org The antimicrobial activity of α-methylene-γ-lactones, for instance, was shown to be potent against Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens, among others. acs.org

The introduction of a fluorine atom into a molecule can enhance its antimicrobial potency. nih.gov For example, fluorinated aldimines have demonstrated significant antibacterial activity, with their mechanism suggested to involve enzyme inhibition. nih.gov In some cases, ortho-fluoro substituted compounds were found to be more active than their para-fluoro substituted counterparts. nih.gov Another potential mechanism of antimicrobial action, as seen with epigallocatechin gallate (EGCG), involves the disruption of key cellular processes such as DNA replication and cell wall integrity, and the inhibition of biofilm formation. frontiersin.org

The table below presents the antimicrobial activity of some related compounds.

| Compound/Analog | Target Microorganism | MIC (Minimum Inhibitory Concentration) | Potential Mechanism |

| 5-Fluoro-PAS | M. tuberculosis | 6.3–50 μg/mL | Not specified |

| Fluorinated aldimines | S. aureus, E. coli, P. aeruginosa, B. subtilis | 25.0 to 200.3 µM | Enzyme inhibition |

| α-methylene-γ-lactones | S. aureus, E. coli, P. fluorescens | Potent inhibition | Not specified |

| Epigallocatechin gallate (EGCG) | Streptococcus suis | 512 µg/mL | Inhibition of DNA replication, cell wall damage, biofilm inhibition. frontiersin.org |

Antioxidant Mechanisms and Radical Scavenging Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many compounds. chemrxiv.org This group can donate a hydrogen atom to scavenge free radicals, thereby interrupting oxidative chain reactions. chemrxiv.orgresearchgate.net The antioxidant potential of this compound is likely attributable to its 5-hydroxy group.

The mechanisms of antioxidant action are varied and can include:

Direct radical scavenging: Antioxidants can directly interact with and neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive oxygen species (ROS) such as the hydroxyl radical. researchgate.netnih.gov The scavenging ability is often measured by the reduction in absorbance of a radical solution. chemrxiv.orgnih.gov

Metal chelation: Some antioxidants can chelate metal ions like Fe(II), preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.govscirp.org

Inhibition of lipid peroxidation: By scavenging radicals, antioxidants can prevent the chain reactions of lipid peroxidation, which can cause damage to cell membranes. scirp.orgmdpi.com

Studies on butylated hydroxytoluene (BHT) analogs and propofol (B549288) have demonstrated potent antioxidant and radical scavenging activities, often superior to standard antioxidants like α-tocopherol. mdpi.comnih.gov

Modulation of Gene Expression Pathways at the Molecular Level

Small molecules can modulate gene expression through various molecular mechanisms. One common mechanism is the interference with transcription factor binding to DNA response elements, which can either activate or suppress gene expression. caltech.edugoogle.com.na For a molecule to exert such effects, it must be able to enter the cell and localize to the nucleus. caltech.edu

For example, certain compounds have been shown to selectively activate the Nurr1-RXRα heterodimer, a nuclear receptor complex, leading to an increase in the transcription of brain-derived neurotrophic factor (BDNF). nih.gov Other systems utilize non-steroidal ligands to interact with an ecdysone (B1671078) receptor complex to control the expression of an exogenous gene. google.co.ug While there are no direct studies on this compound's effect on gene expression, its structure suggests that it could potentially interact with nuclear receptors or other components of the transcriptional machinery. The modulation of gene expression can also be a downstream effect of its primary interaction with a cellular target, such as an enzyme or receptor that is part of a signaling pathway.

Structure-Activity Relationships (SAR) in In Vitro Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For aromatic compounds like this compound, the nature and position of substituents on the phenyl ring are of paramount importance.

Role of the Hydroxyl Group: The phenolic hydroxyl group is often essential for antioxidant activity and can participate in crucial hydrogen bond interactions within the binding pockets of enzymes and receptors. nih.govchemrxiv.org

Impact of the Fluoro Substituent: The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions. dundee.ac.uknih.gov The position of the fluorine atom is critical; for instance, in a series of fluoro-substituted para-aminosalicylic acid (PAS) analogs, the 5-fluoro analog showed the best activity against M. tuberculosis, while the 3-fluoro and 6-fluoro analogs had diminished activity. nih.gov In other cases, an ortho-fluoro substituent has been shown to be more effective than a para-fluoro substituent in enhancing antibacterial effects. nih.gov

The table below summarizes some key SAR findings from related compound classes.

| Compound Class | Biological Activity | Key SAR Findings |

| BP-1-102 analogs | Cytotoxicity | Hydrophobic substituents are important for the biological effect. tandfonline.comnih.gov |

| Fluoro-substituted PAS analogs | Antimicrobial | The position of the fluoro group on the phenyl ring significantly impacts activity. nih.gov |

| Trisubstituted isoxazoles | Receptor Binding | An ortho-fluoro substituent can unfavorably alter the conformation for binding in some cases. dundee.ac.uk |

| 2-hydroxybenzoic acid derivatives | Enzyme Inhibition | The carboxylic acid and adjacent hydroxyl group are essential for SIRT5 inhibition. nih.gov |

Structure Activity and Structure Property Relationship Studies for Butyl 2 Fluoro 5 Hydroxybenzoate Analogues

Impact of Fluorine Substitution on Electronic and Steric Properties

The introduction of a fluorine atom into an aromatic ring, as seen in Butyl 2-fluoro-5-hydroxybenzoate, profoundly influences the molecule's electronic and steric characteristics. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the benzene (B151609) ring towards electrophilic substitution. numberanalytics.comstackexchange.comvaia.com This effect can be a desirable trait in drug design, as it can enhance metabolic stability. tandfonline.com

Despite its electron-withdrawing nature, fluorine can also act as a weak π-donor through resonance, which directs electrophilic substitution to the ortho and para positions. stackexchange.com This dual electronic nature of fluorine—inductive withdrawal and resonance donation—creates a unique electronic environment on the aromatic ring that can influence binding affinity to target proteins. stackexchange.comsci-hub.st The presence of fluorine can also alter the acidity or basicity of nearby functional groups. tandfonline.com

Table 1: Comparison of van der Waals Radii

| Atom | van der Waals Radius (Å) |

| Hydrogen | 1.20 |

| Fluorine | 1.47 |

| Oxygen | 1.57 |

This table illustrates the relative sizes of hydrogen, fluorine, and oxygen atoms, highlighting fluorine's ability to mimic hydrogen with minimal steric impact.

Role of the Hydroxyl Group in Intermolecular Interactions

The hydroxyl (-OH) group on the benzene ring is a critical functional group that can significantly participate in intermolecular interactions, primarily through hydrogen bonding. wisdomlib.org As a hydrogen bond donor, the hydrogen of the hydroxyl group can interact with electronegative atoms on a biological target, while the oxygen atom can act as a hydrogen bond acceptor. stereoelectronics.org The ability of phenolic hydroxyl groups to donate hydrogen atoms is also central to their antioxidant properties, as they can neutralize free radicals. wisdomlib.orgresearchgate.net

The position of the hydroxyl group relative to other substituents on the aromatic ring can influence its properties. For instance, an ortho-hydroxyl group can form an intramolecular hydrogen bond with an adjacent carboxylate group, which can affect the molecule's conformation and acidity. nih.govcdnsciencepub.com In contrast, meta and para-hydroxyl groups are more available for intermolecular hydrogen bonding with the solvent or a biological target. cdnsciencepub.com The number and position of hydroxyl groups on a phenolic ring can directly impact its antioxidant activity, with more hydroxyl groups generally leading to increased potency. researchgate.net

Influence of the Ester Moiety on Reactivity and Biological Recognition

The butyl ester moiety in this compound plays a crucial role in the molecule's reactivity and its recognition by biological systems. Esters are versatile functional groups in medicinal chemistry and are often employed as prodrugs to enhance properties like bioavailability. numberanalytics.comnih.gov The ester can mask a more polar carboxylic acid, increasing lipophilicity and facilitating passage through biological membranes. stereoelectronics.orgnumberanalytics.com Once inside the body, esterases can hydrolyze the ester to release the active form of the drug. stereoelectronics.orgnih.gov

The reactivity of the ester group is influenced by both steric and electronic factors. numberanalytics.com Bulky groups near the ester can hinder its hydrolysis, while electron-withdrawing groups can increase its reactivity. numberanalytics.comnih.gov The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, which can be a key interaction point in a protein's binding site. stereoelectronics.org However, the stability of the ester bond is a critical consideration, as premature hydrolysis can lead to a shortened duration of action. stereoelectronics.orgnih.gov Studies have shown that the nature of the alcohol portion of the ester can significantly affect its metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrj.org For analogues of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., Taft steric parameters, molecular volume), and hydrophobic (e.g., logP). jst.go.jpnih.gov For example, a QSAR study on substituted benzoic acids found that their toxicity could be correlated with descriptors like the logarithm of the partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

In the context of this compound derivatives, a QSAR model could be constructed by synthesizing a series of analogues with variations in the substituents on the aromatic ring and the ester group. By measuring the biological activity of these analogues and calculating their molecular descriptors, a regression model can be generated. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. chemrj.orgresearchgate.net

Table 2: Example Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent |

| Steric | Taft Steric Parameter (Es) | Bulkiness of a substituent |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Quantum Chemical | ELUMO | Electron-accepting ability |

This table provides examples of descriptors commonly used in QSAR studies to quantify different aspects of a molecule's structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) modeling aims to correlate the chemical structure of compounds with their physicochemical properties. researchgate.net For this compound and its analogues, QSPR can be used to predict properties such as solubility, boiling point, and chromatographic retention times.

The descriptors used in QSPR are similar to those in QSAR, encompassing constitutional, topological, geometrical, and electronic parameters. psu.edu For instance, the pKa of substituted benzoic acids has been successfully predicted using QSPR models that incorporate descriptors for both the solute (the benzoic acid derivative) and the solvent. researchgate.net

By developing robust QSPR models, researchers can predict key properties of novel this compound analogues before their synthesis, saving time and resources. This predictive capability is valuable in drug development for optimizing properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME).

Analytical Methodologies for Butyl 2 Fluoro 5 Hydroxybenzoate Detection and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of pharmaceutical and chemical compounds, allowing for the separation of the target analyte from impurities and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable for the analysis of Butyl 2-fluoro-5-hydroxybenzoate.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.